[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organotin compound It is characterized by its unique structure, which includes benzo[1,2-b:4,5-b’]dithiophene and difluorophenyl groups
Preparation Methods
The synthesis of (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of reactions involving thiophene derivatives.
Introduction of the difluorophenyl groups: This step involves the use of halogenated phenyl compounds and appropriate coupling reactions.
Attachment of the trimethylstannane groups: This is typically done using organotin reagents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of polymers for organic solar cells due to its excellent electronic properties.
Photocatalysis: It has been studied for its potential in photocatalytic hydrogen evolution, which is important for renewable energy applications.
Material Science: Its unique structure makes it a valuable component in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily through its electronic structure. The benzo[1,2-b:4,5-b’]dithiophene core provides a conjugated system that facilitates electron transport, while the difluorophenyl groups enhance its electron-withdrawing properties. This combination allows for efficient charge separation and transport, which is crucial in applications like organic photovoltaics .
Comparison with Similar Compounds
Similar compounds include:
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound has similar electronic properties but lacks the difluorophenyl groups, making it less electron-withdrawing.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound includes chloro groups instead of difluorophenyl groups, which affects its reactivity and electronic properties.
The uniqueness of (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its combination of electron-withdrawing difluorophenyl groups and the benzo[1,2-b:4,5-b’]dithiophene core, which together enhance its performance in electronic applications .
Properties
Molecular Formula |
C44H58F4S2Sn2 |
---|---|
Molecular Weight |
964.5 g/mol |
IUPAC Name |
[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H40F4S2.6CH3.2Sn/c1-5-9-11-23(7-3)17-29-31(39)19-25(20-32(29)40)35-27-13-15-44-38(27)36(28-14-16-43-37(28)35)26-21-33(41)30(34(42)22-26)18-24(8-4)12-10-6-2;;;;;;;;/h13-14,19-24H,5-12,17-18H2,1-4H3;6*1H3;; |
InChI Key |
CTCHWLBTPOXVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(C=C1F)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(C(=C5)F)CC(CC)CCCC)F)[Sn](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.